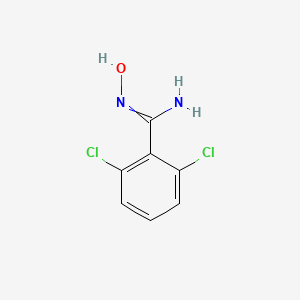

2,6-dichloro-N'-hydroxybenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

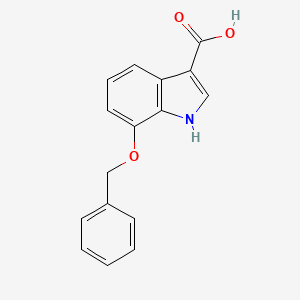

2,6-dichloro-N’-hydroxybenzenecarboximidamide, also known as NHBC, is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.04 g/mol .

Molecular Structure Analysis

The InChI code for 2,6-dichloro-N’-hydroxybenzenecarboximidamide is 1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,7H,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The melting point of 2,6-dichloro-N’-hydroxybenzenecarboximidamide is between 167-168 degrees Celsius . Other physical and chemical properties such as its storage temperature, purity, and physical form are not explicitly mentioned in the search results.科学的研究の応用

Analytical Methods for Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems, and their study is vital across various fields, including food engineering, medicine, and pharmacy. The paper by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, among others. These methods are essential in analyzing antioxidants' capacity in complex samples, offering insights into their mechanisms and kinetics in different contexts (Munteanu & Apetrei, 2021).

Occurrence and Fate of Parabens in Aquatic Environments

Parabens, related to benzoic acid derivatives, are widely used as preservatives. Their environmental fate, particularly in aquatic systems, is of significant concern due to their potential endocrine-disrupting effects. Haman et al. (2015) delve into the occurrence, fate, and behavior of parabens in water bodies, highlighting their persistence and ubiquity due to continuous introduction into the environment. This review underscores the necessity for further studies on the toxicity of chlorinated by-products of parabens, which share structural similarities with the compound (Haman et al., 2015).

Redox Mediators in Treatment of Organic Pollutants

The enzymatic remediation of organic pollutants, facilitated by redox mediators, presents a novel approach to addressing industrial wastewater challenges. Husain and Husain (2007) review the application of enzymes like laccases and peroxidases in degrading recalcitrant compounds, significantly enhanced by redox mediators. This method showcases a promising avenue for efficient remediation strategies, hinting at the broader applicability of chemical compounds in environmental science (Husain & Husain, 2007).

Novel Brominated Flame Retardants

The review by Zuiderveen et al. (2020) focuses on novel brominated flame retardants (NBFRs), emphasizing their occurrence in indoor air, dust, consumer goods, and food. It highlights significant knowledge gaps and the need for further research on their environmental fate and toxicity. Such studies are critical for understanding the impacts of chemical compounds with halogenated components, similar to the one of interest, on human health and the environment (Zuiderveen et al., 2020).

Safety and Hazards

生化学分析

Biochemical Properties

2,6-dichloro-N’-hydroxybenzenecarboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways they are involved in. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating their activity .

Cellular Effects

The effects of 2,6-dichloro-N’-hydroxybenzenecarboximidamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in stress responses and metabolic processes, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, 2,6-dichloro-N’-hydroxybenzenecarboximidamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-dichloro-N’-hydroxybenzenecarboximidamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 2,6-dichloro-N’-hydroxybenzenecarboximidamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as reducing oxidative stress. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

2,6-dichloro-N’-hydroxybenzenecarboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and other metabolic processes. The compound can affect metabolic flux and alter the levels of certain metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,6-dichloro-N’-hydroxybenzenecarboximidamide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 2,6-dichloro-N’-hydroxybenzenecarboximidamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dichloro-N'-hydroxybenzenecarboximidamide involves the reaction of 2,6-dichlorobenzonitrile with hydroxylamine hydrochloride followed by reaction with sodium hydroxide and carbon dioxide to form the final product.", "Starting Materials": [ "2,6-dichlorobenzonitrile", "hydroxylamine hydrochloride", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorobenzonitrile in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the mixture to room temperature and filter the precipitate. Wash the solid with water and dry it.", "Step 3: Dissolve the solid in a mixture of water and sodium hydroxide. Bubble carbon dioxide through the solution until the pH reaches 7.", "Step 4: Filter the precipitate and wash it with water. Dry the product in a vacuum oven." ] } | |

| 23505-21-7 | |

分子式 |

C7H6Cl2N2O |

分子量 |

205.04 g/mol |

IUPAC名 |

2,6-dichloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |

InChIキー |

MULRGOOZFNLPFF-UHFFFAOYSA-N |

異性体SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N\O)/N)Cl |

SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl |

正規SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)

![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)